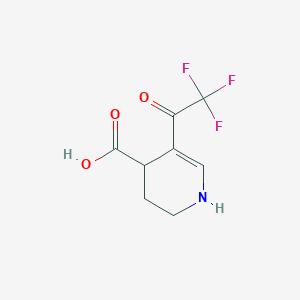
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid is a synthetic organic compound known for its trifluoroacetyl functional group and its tetrahydropyridine ring. This compound, due to its unique structure, has become significant in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid involves several steps. One of the common synthetic routes includes the reaction of pyridine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an anhydrous solvent like dichloromethane or acetonitrile, with the addition of a base such as triethylamine to facilitate the formation of the trifluoroacetyl group. Following this, the tetrahydropyridine ring can be formed through a hydrogenation process, often employing a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-efficiency and yield. The process usually involves bulk chemical reactions in large reactors, continuous flow processes for the hydrogenation step, and stringent purification protocols, such as crystallization or chromatography, to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation, often catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The tetrahydropyridine ring can be reduced further to a piperidine ring under suitable conditions using reducing agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be involved in nucleophilic substitution reactions, where nucleophiles like amines or alkoxides replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Piperidine derivatives.
Substitution Products: Nucleophilic substitution results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid finds applications in several scientific fields, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydropyridine ring can interact with various cellular pathways, affecting biological processes at a molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-methyl ester
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-nitrile
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxamide
Uniqueness
What sets 5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid apart from its similar compounds is its specific carboxylic acid group, which can participate in a broader range of reactions, including formation of amides, esters, and anhydrides. This versatility makes it particularly valuable for the synthesis of diverse organic compounds and in research applications where carboxyl functionalities are critical.
There you have it—a comprehensive look at this compound. What’s on your mind next?
Eigenschaften
IUPAC Name |
5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)5-3-12-2-1-4(5)7(14)15/h3-4,12H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRSKJKYVRLOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C(C1C(=O)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)

![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)
![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)

![1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE](/img/structure/B2873592.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione](/img/structure/B2873593.png)
